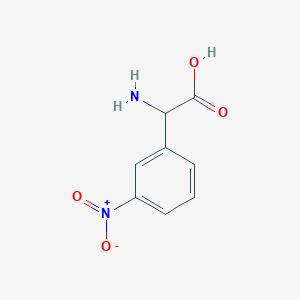

2-amino-2-(3-nitrophenyl)acetic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMYTHGQVJWWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401389 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30077-08-8 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2 Amino 2 3 Nitrophenyl Acetic Acid

Functional Group Interconversions on the Nitroaryl Moiety

The nitro group on the phenyl ring is a key site for initial functionalization, primarily through reduction to an amino group, which then opens pathways for numerous subsequent derivatizations.

Reductive Transformations of the Nitro Group to Amino Functionality

The conversion of the nitro group in 2-amino-2-(3-nitrophenyl)acetic acid to an amino functionality is a pivotal step in its derivatization. This transformation yields 2-amino-2-(3-aminophenyl)acetic acid, a trifunctional molecule with two distinct amino groups and a carboxylic acid. bldpharm.com The reduction of aromatic nitro compounds is a well-established process in organic synthesis, and several reliable methods are applicable. wikipedia.orgmasterorganicchemistry.comchempedia.info

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is highly efficient for this purpose. masterorganicchemistry.comcommonorganicchemistry.com These reactions are often preferred due to their clean nature and high yields.

Alternatively, chemical reduction offers a robust approach. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are effective for converting the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com The Béchamp reaction, which uses iron filings and hydrochloric acid, is a classic method for the industrial-scale reduction of nitroarenes. mdpi.com Another mild option involves using sodium hydrosulfite. wikipedia.org For substrates sensitive to harsh acidic conditions, reduction with zinc dust in the presence of ammonium (B1175870) chloride can be employed to form the corresponding hydroxylamine (B1172632), which can be further reduced to the amine. wikipedia.org A specialized method using hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) has also been developed for the reduction of nitrophenols to aminophenols, which could be adapted for this substrate. mdpi.com

The choice of reducing agent can be critical to ensure chemoselectivity, preserving the chiral center and other functional groups within the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Hydrogen gas, solvent (e.g., EtOH, MeOH) | High efficiency, clean reaction. | commonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen gas, solvent | Effective, can be used when dehalogenation is a concern. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic aqueous medium | Classic, cost-effective method (Béchamp reduction). | masterorganicchemistry.commdpi.com |

| Zn, HCl/AcOH | Acidic medium | Mild method, good for preserving other reducible groups. | commonorganicchemistry.com |

| SnCl₂ | Acidic medium (e.g., HCl) | Mild conditions, tolerates many functional groups. | commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or alcoholic solution | Mild reducing agent. | wikipedia.org |

Subsequent Amide and Other Derivative Formations

Following the reduction of the nitro group to an amine, the resulting 2-amino-2-(3-aminophenyl)acetic acid serves as a precursor for a variety of derivatives, most notably amides. bldpharm.com The newly introduced aromatic amino group can readily participate in amide bond formation with carboxylic acids or their activated derivatives. sphinxsai.comlibretexts.org

Standard coupling methods are employed for this purpose. The reaction can be performed directly with a carboxylic acid using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDCI) or a phosphonium (B103445) salt. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride or an acid anhydride, which then reacts with the amine. libretexts.org The synthesis of amides from amines and carboxylic acids can also be achieved under hydrothermal conditions, which represents a greener approach. sci-hub.se

This derivatization strategy allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's physicochemical properties. The formation of N-acyl derivatives from the aromatic amine can be used to synthesize libraries of compounds for various applications. Besides amides, the aromatic amine can be converted into other functionalities such as sulfonamides or undergo alkylation reactions.

Table 2: Selected Methods for Amide Synthesis from Amines

| Reactant | Coupling Agent/Condition | Product | Reference |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Carbodiimides (e.g., EDCI, DCC) | Amide (R-CONH-Ar) | nih.gov |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Amide (R-CONH-Ar) | libretexts.org |

| Acid Anhydride ((RCO)₂O) | Typically no catalyst needed or a mild base | Amide (R-CONH-Ar) | libretexts.org |

| Carboxylic Acid (R-COOH) | High-temperature water (Hydrothermal) | Amide (R-CONH-Ar) | sci-hub.se |

Formation of Complex Molecular Architectures and Heterocycles

The strategic placement of functional groups in this compound and its derivatives facilitates intramolecular reactions to form various heterocyclic systems.

Cyclization Reactions Leading to Lactams and Hydroxamic Acids

The bifunctional nature of this compound allows for its conversion into cyclic structures such as lactams and hydroxamic acids.

Lactam formation can be envisioned through intramolecular cyclization. For instance, after reduction of the nitro group to an amine, the resulting 3-aminophenylglycine contains two amino groups. bldpharm.com While direct cyclization to form a simple lactam is complex, derivatives can be designed to undergo this transformation. A synthetic strategy could involve acylating the alpha-amino group and then inducing cyclization between the aromatic amino group and the carboxylic acid to form a benzodiazepinone ring system. More commonly, lactams are formed from amino acids where the amino and carboxylic acid groups are separated by an alkyl chain; acid-catalyzed conditions can promote this intramolecular amide bond formation. clockss.org

Hydroxamic acid synthesis is a more direct transformation, targeting the carboxylic acid moiety. Hydroxamic acids are typically prepared by reacting a carboxylic acid or its ester derivative with hydroxylamine (NH₂OH) or a protected form thereof. beilstein-journals.orgnih.govresearchgate.net The reaction with an ester usually proceeds under basic conditions (e.g., KOH or MeONa), while the direct reaction with a carboxylic acid requires an activating agent, such as ethyl chloroformate or a carbodiimide, to facilitate the coupling with hydroxylamine. researchgate.neteurjchem.com This conversion introduces a strong metal-chelating group into the molecule.

Table 3: General Synthetic Routes to Hydroxamic Acids from Carboxylic Acids/Esters

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| Ester (R-COOR') | NH₂OH·HCl, Base (e.g., KOH, MeONa) | Aqueous or alcoholic solution, often at 0-5 °C or RT. | beilstein-journals.org |

| Carboxylic Acid (R-COOH) | 1. Activating Agent (e.g., Ethyl Chloroformate) 2. NH₂OH | Neutral pH, mild conditions. | eurjchem.com |

| Carboxylic Acid (R-COOH) | 1. Activating Agent (e.g., TCT, EDCI) 2. NH₂OH | One-pot reaction, often in DCM or DMF. | nih.goveurjchem.com |

Synthesis of Indoline (B122111) and Indole-Fused Heterocycles

The structure of this compound is a viable scaffold for constructing indoline and indole-based heterocycles, which are prevalent motifs in biologically active molecules. nih.gov The synthesis typically involves an intramolecular cyclization step onto the aromatic ring. A common strategy begins with the reduction of the nitro group to an amine. The resulting 2-amino-2-(3-aminophenyl)acetic acid can then undergo cyclization. For example, an intramolecular condensation between the alpha-amino group and the phenyl ring, or more commonly, a reaction involving the acetic acid side chain, can lead to the formation of a five-membered nitrogen-containing ring fused to the benzene (B151609) ring.

A related synthetic protocol describes the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to produce 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. rsc.orgrsc.org Although this involves a different isomer, the principle of intramolecular cyclization to form an indoline core is relevant. These indoline scaffolds can be further converted into the corresponding indoles or other fused heterocycles. rsc.orgrsc.org Palladium-catalyzed intramolecular C-H amination reactions are also powerful methods for synthesizing indolines from appropriately protected β-arylethylamine substrates. organic-chemistry.org The synthesis of more complex, fused tricyclic indole (B1671886) skeletons often relies on palladium-catalyzed domino reactions, starting from halo-anilines and alkynes (Larock indole synthesis) or other advanced methods. nih.govrsc.org

Preparation of Pyrano[4,3-b]pyran and Pyrano[3,2-c]pyridine Derivatives

The synthesis of pyrano[4,3-b]pyran and pyrano[3,2-c]pyridine derivatives generally proceeds through multicomponent reactions (MCRs). nih.govnih.govnih.govresearchgate.net These reactions offer an efficient way to build molecular complexity in a single step from simple starting materials.

Pyrano[4,3-b]pyran derivatives are often synthesized via a one-pot condensation. A typical reaction involves an aldehyde, an active methylene (B1212753) compound such as malononitrile, and a 4-hydroxypyran-2-one (B3053063) derivative (like kojic acid). nih.govresearchgate.net The reaction is often catalyzed by a base like piperidine (B6355638) or an environmentally benign catalyst. nih.govrsc.org

Pyrano[3,2-c]pyridine scaffolds are also assembled using MCRs. For example, the reaction of an aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative in the presence of a basic catalyst can yield the desired fused heterocyclic system. nih.govasianpubs.orgafricanjournalofbiomedicalresearch.com

While this compound is not a direct starting material in these established MCRs, its derivatives could potentially be incorporated. For instance, the parent amino acid could be chemically transformed into a corresponding aldehyde. This aldehyde derivative could then participate as the aldehyde component in the multicomponent reactions described above to generate novel pyranopyran or pyranopyridine structures bearing the amino acid-derived side chain.

Urea (B33335) Moiety-Containing Compound Library Synthesis

The primary amino group of this compound serves as a key functional handle for the synthesis of urea derivatives. These transformations are crucial for generating libraries of compounds with potential biological activities. A prevalent method involves the reaction of the amino acid with various isocyanates. This reaction proceeds via nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate, yielding N-substituted urea derivatives. The reaction conditions are typically mild, often carried out at room temperature in a suitable solvent like dimethylformamide (DMF). ppublishing.org

Another versatile strategy to form urea derivatives is through the Lossen rearrangement. This process begins with the conversion of a carboxylic acid to a hydroxamic acid. The hydroxamic acid, in the presence of an activating agent, rearranges to an isocyanate intermediate, which can then be trapped by an amine to form a urea. organic-chemistry.org For this compound, this would involve protecting the amino group, converting the carboxylic acid to a hydroxamic acid, performing the rearrangement, and then reacting the generated isocyanate with a desired amine.

Palladium-catalyzed reactions also offer a sophisticated route to unsymmetrically substituted ureas. organic-chemistry.org These methods can involve the cross-coupling of aryl chlorides or bromides with the amino group of the protected amino acid, followed by subsequent reactions to build the urea moiety. organic-chemistry.org Such catalytic systems provide access to a wide range of structurally diverse urea compounds that might be inaccessible through traditional methods. mdpi.com

Table 1: General Methods for Urea Synthesis Applicable to this compound

| Method | Reactants/Intermediates | Key Features |

| Isocyanate Addition | Amino Acid + R-N=C=O | Direct, often high-yielding, and proceeds under mild conditions. ppublishing.org |

| Lossen Rearrangement | Hydroxamic acid (from COOH) | Involves an isocyanate intermediate; allows for diversity from amine trapping. organic-chemistry.org |

| Pd-Catalyzed Coupling | Protected Amino Acid + Aryl Halide | Enables synthesis of complex, unsymmetrical N,N'-diarylureas. organic-chemistry.org |

Utilizing Nitriles as Key Building Blocks for Heterocycles

Nitrile-containing compounds are valuable building blocks for the synthesis of complex heterocyclic structures starting from amino acid scaffolds. The reactivity of the nitrile group, often in combination with another functional group, allows for cyclization reactions. For instance, α,β-unsaturated nitriles can react with the amino group of this compound in Michael addition-type reactions, leading to intermediates that can subsequently cyclize to form various nitrogen-containing heterocycles.

A specific and powerful example is the cyclocondensation reaction with cyanothioacetamide. Research has shown that compounds containing a nitrophenyl group can react with cyanothioacetamide in the presence of a base like piperidine to form substituted tetrahydroisoquinoline-thiones. nih.gov This strategy involves the initial formation of a complex cyclohexanone (B45756) derivative which then undergoes a regioselective cyclocondensation. nih.gov The resulting heterocycle incorporates the nitrile group as a cyano substituent on the newly formed ring system. nih.gov This cyano group can be further elaborated, serving as a handle for additional chemical modifications.

Table 2: Example of Heterocycle Synthesis Using a Nitrile Building Block

| Starting Materials | Reagent | Product Type | Ref. |

| Nitrophenyl-substituted cyclohexanone, Cyanothioacetamide | Piperidine in Ethanol (B145695) | Tetrahydroisoquinoline-thione | nih.gov |

Derivatization for Analytical and Bioanalytical Applications

Strategies for Enhanced Detection in Mass Spectrometry

The analysis of polar molecules like amino acids by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), often requires derivatization to improve performance. Derivatization can enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase the mass of the analyte, moving it to a clearer region of the mass spectrum.

For this compound, both the amino and carboxylic acid groups are targets for derivatization. A common approach for amino acids is butanolic-HCl derivatization, which converts the analytes into their butyl ester derivatives. This method has been successfully used for the concurrent measurement of amino acids and other metabolites, significantly improving their quantification by tandem mass spectrometry (MS/MS). nih.gov Another strategy involves labeling the amino group with reagents like dansyl chloride.

The choice of derivatization agent is critical and often tailored to the specific analytical platform (e.g., LC-ESI-MS/MS). The goal is to introduce a tag that is easily ionizable and provides a characteristic fragmentation pattern for sensitive and specific detection in multiple reaction monitoring (MRM) mode. researchgate.net

Preparation of Nitrophenylhydrazine (B1144169) Derivatives for Carboxylic Acid Analysis

A highly effective strategy for the sensitive detection of compounds bearing carboxylic acid groups is derivatization with nitrophenylhydrazine (NPH). nih.gov Both 2-nitrophenylhydrazine (B1229437) (2-NPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH) are used for this purpose. diva-portal.orgresearchgate.net The reaction involves coupling the carboxylic acid moiety of this compound with NPH in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, often pyridine. diva-portal.orgresearchgate.net

This reaction converts the carboxylic acid into a 3-nitrophenylhydrazide derivative. slu.se The benefits of this derivatization are twofold:

Improved Chromatography : The resulting derivative is less polar, leading to better retention and separation on reversed-phase LC columns. nih.gov

Enhanced MS Sensitivity : The nitrophenylhydrazide tag is readily ionized, especially in negative-ion mode electrospray ionization (ESI), leading to significantly lower detection limits. nih.govdiva-portal.org This method allows for the quantification of carboxylic acids at picomolar to femtomolar levels. researchgate.netslu.se

Optimization of this derivatization reaction, including reaction time and temperature, is crucial for ensuring complete conversion of the analyte to its derivative form. diva-portal.org

Formation of Amide Derivatives via Carbodiimide Chemistry

The carboxylic acid group of this compound can be readily converted to a wide range of amide derivatives using carbodiimide chemistry. This is one of the most common reactions in medicinal chemistry and peptide synthesis. nih.gov The reaction involves activating the carboxylic acid with a carbodiimide reagent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

The activation process forms a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary or secondary amine to form the desired amide bond. To improve yields and minimize side reactions, including racemization at the alpha-carbon, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently included. nih.gov The HOBt ester, formed in situ, is less reactive than the O-acylisourea but more selective, leading to cleaner reactions. nih.gov This protocol is robust and amenable to coupling with a diverse array of amines, including electron-deficient anilines and functionalized amines, to generate extensive amide libraries. nih.govnih.govacs.org

Table 3: Common Reagent Combinations for Amide Formation

| Carbodiimide | Additive(s) | Solvent | Key Advantage |

| EDC | HOBt, DIPEA | Acetonitrile (CH3CN) | Good for coupling with electron-deficient amines. nih.gov |

| EDC | DMAP, HOBt (cat.) | Acetonitrile (CH3CN) | Highly efficient, provides excellent yields. nih.gov |

| DCC | DMAP | DMF | Classic method, widely used. nih.gov |

| HATU | DIPEA | DMF | Effective peptide coupling reagent. nih.gov |

Biological and Medicinal Chemistry Applications of 2 Amino 2 3 Nitrophenyl Acetic Acid Derivatives

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amino acids are fundamental tools in asymmetric synthesis, serving as versatile precursors for a wide array of enantiomerically pure compounds, including pharmaceuticals and agrochemicals. researchgate.net Their utility stems from their ready availability as enantiopure starting materials, which can be elaborated into more complex structures.

Precursors for Natural Products and Derivatives

The inherent chirality of amino acids makes them ideal starting points for the total synthesis of natural products and their analogues. While specific examples detailing the use of 2-amino-2-(3-nitrophenyl)acetic acid as a direct precursor in natural product synthesis are not extensively documented in the reviewed literature, the general principles of using amino acids as chiral building blocks are well-established. researchgate.netresearchgate.net The nitroaromatic scaffold is a key feature in various bioactive molecules. The reduction of the nitro group to an amine provides a chemical handle for further functionalization, a common strategy in synthetic organic chemistry. This transformation allows for the introduction of diverse substituents, enabling the construction of complex molecular architectures.

Design of Peptides and Peptidomimetics with Tailor-Made Amino Acids

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy for developing novel therapeutic agents and biological probes. nih.gov Peptides and peptidomimetics designed with such tailor-made residues can exhibit enhanced properties, including increased resistance to proteolytic degradation, improved receptor selectivity, and unique conformational preferences. nih.govnih.gov

Enzyme Inhibition Studies

The unique structural and electronic features of this compound derivatives make them interesting candidates for the development of enzyme inhibitors.

Inhibition of Aminopeptidases

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their inhibition is a therapeutic strategy for various conditions. Research has shown that derivatives of amino acids can act as potent inhibitors of these enzymes. For example, a study of N-aminoacyl-O-4-nitrobenzoyl hydroxamates revealed their potential as aminopeptidase (B13392206) inhibitors. nih.gov These compounds were found to reversibly inhibit metal-dependent aminopeptidases. nih.gov Specifically, N-phenylalanyl-O-4-nitrobenzoyl hydroxamate was a particularly effective time-dependent inhibitor of the thiol enzyme cathepsin H. nih.gov Other studies have explored beta-amino thiols as inhibitors, where modifications to the side chain and the replacement of the carboxylate with other charged groups led to compounds with high selectivity for aminopeptidase A (APA) over aminopeptidase N (APN). nih.gov

Inhibition of Phenylalanine Ammonia (B1221849) Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants and fungi, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. researchgate.netnih.gov Inhibitors of PAL are of interest for studying this metabolic pathway and for potential applications in agriculture and medicine. Several studies have investigated phenylalanine analogues as PAL inhibitors. nih.gov

Research has demonstrated that racemic nitrophenylalanines can be processed by PAL. researchgate.net A study comparing wild-type PAL and a mutant version found that the Michaelis constant (Km) values for nitrophenylalanines were up to nine times higher than for the natural substrate L-phenylalanine, while the maximum reaction velocity (Vmax) was up to five times lower, indicating that these nitro-substituted analogues are poorer substrates. researchgate.net Furthermore, other nitrophenyl derivatives have shown significant inhibitory activity. One study found that 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one was a potent, noncompetitive inhibitor of PAL from Rhodotorula glutinis, with an IC₅₀ value of 2.5 μM. elsevierpure.com

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features required for biological activity.

In the context of aminopeptidase inhibition , SAR studies have revealed important determinants for potency and selectivity. For instance, in a series of beta-amino thiol inhibitors, varying the side-chain length and replacing the carboxylate group with other functionalities like phosphonate (B1237965) or sulfonate significantly impacted their activity and selectivity against aminopeptidases A and N. nih.gov Similarly, for basically substituted aminoacetophenones and their derivatives, SAR analysis suggested that the complexation of the Zn²⁺ ion in the catalytic site of APN is a likely mechanism of inhibition. mdpi.com

For phenylalanine ammonia-lyase inhibitors , SAR studies have also provided valuable insights. Investigations into phenol (B47542) inhibitors showed that the position of substituents on the phenyl ring affects activity, with ortho- and meta-cresols acting as mixed inhibitors while para-cresol was inactive. nih.gov In a series of 5-aryl-1,3,4-oxathiazol-2-ones, the derivative with a 4-nitrophenyl group was the most effective PAL inhibitor, highlighting the positive contribution of the nitro substituent at the para position in that particular scaffold. elsevierpure.com These studies underscore the importance of the substitution pattern on the aromatic ring for modulating the inhibitory activity against PAL.

Interactive Data Table: Inhibition of Phenylalanine Ammonia Lyase (PAL) by Various Compounds

| Compound | Enzyme Source | Inhibition Type | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | Rhodotorula glutinis | Noncompetitive | IC₅₀ = 2.5 μM | elsevierpure.com |

| 2-aminoindan-2-phosphonic acid (AIP) | Parsley (PAL-1) | Competitive, Slow-Binding | Kᵢ = 7 ± 2 nM | nih.gov |

| ortho-cresol | - | Mixed | Kᵢ = 0.8 ± 0.2 mM | nih.gov |

| meta-cresol | - | Mixed | Kᵢ = 2.85 ± 0.15 mM | nih.gov |

| para-cresol | - | Not an inhibitor | - | nih.gov |

Pharmacological Potential of Derivatives

Derivatives of this compound, a non-proteinogenic amino acid, are valued in medicinal chemistry for their role as scaffolds in the development of new therapeutic agents. The presence of the nitro group and the amino acid structure allows for diverse chemical modifications, leading to a wide range of pharmacological activities.

The core structure of this compound makes it a valuable building block in organic synthesis. Aromatic nitro compounds are significant in the creation of drugs and other pharmaceutically relevant molecules. nih.gov The field remains a focus of research, with numerous methods published annually for synthesizing nitrodrugs. nih.gov For instance, the related compound 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride is utilized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The nitrophenyl group enhances reactivity, making it a useful precursor for more complex molecules. chemimpex.com

The synthesis of many biologically active molecules often involves processes like the reductive cyclization of nitrophenylacetic acids to form lactams or hydroxamic acids. wikipedia.org These reactions are instrumental in creating heterocyclic structures, which are common in many drugs. wikipedia.org For example, nitration is a key step in the synthesis of Flutamide, an anticancer drug, and Entacapone, used in treating Parkinson's disease. nih.govmdpi.com The reduction of a nitro group is also a critical step in the synthesis of Crizotinib, an inhibitor of protein kinases used in cancer therapy. mdpi.com These examples underscore the importance of nitro-substituted phenyl derivatives as foundational intermediates in the synthesis of a broad spectrum of therapeutic agents.

Derivatives incorporating the nitrophenyl moiety have been investigated for their potential as antimicrobial agents. The compound Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal), which features a nitrophenyl group, is known to be an active antimicrobial agent against both Gram-positive and Gram-negative microorganisms. nih.gov This has inspired the creation of hybrid molecules that combine this active fragment with other scaffolds, such as thiazolidinone, to develop new potential anticancer agents that retain antimicrobial properties. nih.gov

Research into other related structures has shown promising results. For example, aminobenzylated 4-nitrophenols, synthesized through a Petasis borono–Mannich reaction, have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, studies on various nitrogen-containing heterocycles and their acyclic analogues have identified compounds with significant bacteriostatic activity against Escherichia coli. nih.gov Nucleoside analogues, which can be derived from amino acid precursors, have also been shown to possess antibacterial properties. frontiersin.org For instance, zidovudine (B1683550) has demonstrated the ability to inhibit the intracellular growth of S. typhimurium and has been effective in treating E. coli infections in animal models. frontiersin.org Furthermore, heterocyclic derivatives of β-amino acids have been identified as having antibacterial effects; one such compound, Oxetin, inhibits the growth of Bacillus subtilis. nih.gov

The nitrophenyl structure is a recurring motif in the design of potential anticancer agents. The nitro group is often associated with anticancer properties, and its inclusion in a molecule can lead to significant cytotoxicity against tumor cells. nih.gov Research has shown that hybrid molecules combining a thiazolidinone moiety with a fragment of Ciminalum, which contains a p-nitrophenyl group, exhibit significant anticancer activity. nih.gov In these studies, derivatives with specific substitutions, such as carboxylic acid residues or a p-hydroxyphenyl group on the thiazolidinone ring, proved to be the most effective against various cancer cell lines. nih.gov

The table below summarizes the in vitro anticancer activity of selected Ciminalum-thiazolidinone hybrid molecules.

| Compound | Average GI₅₀ (µM) | Average TGI (µM) | Average LC₅₀ (µM) | Cancer Cell Lines Tested |

| 2f | 2.80 | 32.3 | 80.8 | Various |

| 2h | 1.57 | 13.3 | 65.0 | Various |

| Data sourced from studies on the anticancer effects of Ciminalum-thiazolidinone hybrids. nih.gov GI₅₀: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC₅₀: concentration for 50% cell kill. |

Beyond direct cytotoxicity, certain compounds are studied for their ability to induce cell differentiation, a therapeutic strategy aimed at eliminating cancer stem cells. nih.gov Nucleoside analogues, for example, can trigger the differentiation of embryonic cancer stem cells. nih.gov This process has been shown to be induced by the degradation of stem-cell-specific proteins like NANOG and OCT4, mediated by caspases. nih.gov This suggests a pathway for targeting the stem cell fraction of tumors using derivatives that can initiate such cellular processes. nih.gov

Derivatives of substituted phenylacetic acids are widely explored for their anti-inflammatory and analgesic potential. Researchers often employ compounds like 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride in the synthesis and testing of novel therapeutic agents with these properties. chemimpex.com The anti-inflammatory effect of many of these derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov

Several studies have synthesized and tested various derivatives for these effects.

A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues were synthesized and showed potent inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro, as well as significant analgesic and anti-inflammatory effects in vivo. nih.gov

A newly synthesized non-protein amino acid derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated anti-inflammatory properties by inhibiting xylene-induced ear edema in animal models. researchgate.net It also showed antinociceptive activity in the tail-flick test. researchgate.net

Glycine (B1666218) and tyrosine prodrugs of mefenamic acid showed enhanced anti-inflammatory activity (81% and 74% inhibition, respectively) compared to the parent drug (40%). nih.gov

The modification of the phenylacetic acid scaffold has led to the discovery of compounds with significant anticonvulsant properties. These derivatives are typically evaluated in standard animal seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ) induced seizure test, which represent generalized and absence seizures, respectively. mdpi.com

Key findings from various studies include:

A series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. mdpi.com

Quinazoline derivatives with electron-withdrawing groups at the 4-position of the phenyl ring showed potent activity in the PTZ test. mdpi.com

Thirteen derivatives of 3-phenyl-2-piperidinone were synthesized and evaluated, with several lactam compounds showing anticonvulsant activity comparable to or better than valproic acid. nih.gov

Benzothiazole derivatives have been identified as promising candidates for anticonvulsant therapy, with some compounds showing high activity in both MES and PTZ models. nih.gov

The table below presents data for selected anticonvulsant compounds from different chemical classes.

| Compound Class | Test Model | Result |

| Phenyl-Acetamides | MES, scPTZ, 6 Hz | Broad-spectrum activity observed for multiple derivatives. mdpi.com |

| Quinazolines | PTZ | Compounds with 4-bromo and 4-chloro substitutions showed 100% protection. mdpi.com |

| Phenyl-Piperidinones | MES | Activity comparable to or better than valproic acid for specific lactams. nih.gov |

| Benzothiazoles | MES, PTZ | Compound 9 was most potent in the MES model; compound 8 was most potent in the PTZ model. nih.gov |

These studies highlight that substitutions on the phenyl ring and modifications of the core structure are critical for achieving potent anticonvulsant effects. mdpi.com

Bioorganic Chemistry Perspectives on Substituted Phenylalanine Analogs

Substituted phenylalanine analogs, including nitrophenyl derivatives, are powerful tools in bioorganic chemistry for probing and engineering biological systems. Phenylalanine itself is an essential amino acid and a precursor for key monoamine neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org

A significant application of these analogs is their site-specific incorporation into proteins using genetic code expansion techniques. acs.org Researchers have engineered enzymes, such as mutant pyrrolysyl-tRNA synthetases, that can charge a transfer RNA (tRNA) with a noncanonical amino acid (NCAA), like a substituted phenylalanine derivative. acs.org This allows for the introduction of novel chemical functionalities, such as halides, methyl, methoxy, and nitro groups, into proteins at precise locations. acs.org This technique enables detailed studies of protein structure, function, and folding.

Furthermore, the enzymatic synthesis of complex amino acids is a key area of bioorganic research. Phenylalanine ammonia lyases (PAL) have been engineered to catalyze the synthesis of β-branched aromatic α-amino acids, which are valuable building blocks for pharmaceuticals but are challenging to create chemically due to the presence of two stereocenters. nih.gov

From a neurochemical perspective, L-phenylalanine acts as a competitive antagonist at the glycine binding site of the NMDA receptor and at the glutamate (B1630785) binding site of the AMPA receptor, highlighting the role of these amino acids in modulating neurotransmission. wikipedia.orgwikipedia.org The study of substituted analogs provides insight into the structure-activity relationships at these important central nervous system receptors.

Increasing Chemical Functionality in Proteins or Peptides

The incorporation of unnatural amino acids (UAAs) is a powerful strategy in synthetic biology and protein engineering to introduce novel functions into proteins and peptides. bitesizebio.comnih.gov this compound can be incorporated into peptide chains using techniques like solid-phase peptide synthesis or engineered translational machinery in living cells. bitesizebio.commasterorganicchemistry.com Once incorporated, the nitro group serves as a versatile chemical handle for bio-orthogonal conjugation, allowing for the site-specific modification of the protein. interesjournals.org

The most common application of the nitro group in this context is its reduction to an aniline (B41778) (amino) group. This reduction can be achieved under mild biological conditions and creates a nucleophilic primary amine that is chemically distinct from the lysine (B10760008) side-chain amine due to its position on an aromatic ring. nih.gov This newly introduced amino group can then be selectively targeted for a variety of chemical modifications, enabling the attachment of a wide array of functional molecules. This approach allows for precise control over the location and stoichiometry of conjugation, which is crucial for optimizing the properties of protein therapeutics and research tools. interesjournals.org

The ability to substitute a natural amino acid with a UAA like this compound allows for the introduction of altered physicochemical and biological properties, making it a valuable molecular tool. nih.gov

Table 1: Potential Functionalizations via the Aniline Derivative of Incorporated this compound This table illustrates potential applications and the chemical reactions involved in modifying the aniline group derived from the reduction of the incorporated nitrophenylalanine residue.

| Attached Moiety | Purpose / Application | Example Reaction Chemistry |

|---|---|---|

| Fluorophores (e.g., Fluorescein, Rhodamine) | Fluorescence labeling for imaging, protein tracking, and conformational studies. | Reaction with isothiocyanate or N-hydroxysuccinimide (NHS) esters of the dye. |

| Biotin | Affinity purification, immobilization on streptavidin-coated surfaces, and detection assays. | Acylation with NHS-biotin. |

| Cross-linking Agents | Studying protein-protein interactions; stabilizing protein complexes. | Reaction with bifunctional reagents like glutaraldehyde (B144438) or NHS-ester crosslinkers. |

| Polyethylene Glycol (PEG) | Increasing solubility, stability, and circulation half-life of therapeutic proteins. | PEGylation using activated PEG derivatives (e.g., PEG-NHS). |

| Cytotoxic Drugs | Creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.gov | Coupling of a drug molecule via a cleavable or non-cleavable linker. |

Interactions with Biological Receptors

The unique electronic properties of the nitro group make this compound and its derivatives useful probes for studying and modulating interactions with biological receptors. The nitro group is a strong electron-withdrawing and highly polar functional group. mdpi.comresearchgate.net Its presence on the phenyl ring of an amino acid residue can significantly influence the binding affinity and specificity of a peptide for its target receptor. researchgate.netresearchgate.net

Many physiological processes are controlled by the activation of G protein-coupled receptors (GPCRs) by peptides. nih.gov The interactions between a peptide and its receptor are governed by a combination of factors, including shape complementarity, hydrogen bonding, and electrostatic and hydrophobic interactions. By substituting a natural aromatic amino acid like phenylalanine with this compound in a peptide ligand, researchers can systematically probe the electronic requirements of the receptor's binding pocket.

The strong electron-accepting character and hydrogen bonding ability of the nitro group can enhance the interaction of molecules with proteins and enzymes. researchgate.net For instance, if a receptor pocket contains an electron-rich or hydrogen-bond-donating residue, the introduction of a nitro group at the correct position in the peptide ligand could lead to a favorable interaction, increasing binding affinity. Conversely, if the pocket is negatively charged, the partial negative charges on the oxygen atoms of the nitro group might introduce a repulsive force. Comparing the binding activity of peptides containing phenylalanine (neutral), 3-aminophenylalanine (electron-donating), and 3-nitrophenylalanine (electron-withdrawing) allows for detailed structure-activity relationship (SAR) studies to elucidate the specific nature of the ligand-receptor interaction. nih.gov This knowledge is critical for the rational design of potent and selective peptide-based therapeutics.

Table 2: Comparative Interaction Potential of Phenylalanine Analogues in a Receptor Binding Pocket This table outlines the differing chemical properties of the substituent at the meta-position of the phenyl ring and the potential non-covalent interactions they can form with amino acid residues within a receptor's binding site.

| Amino Acid Residue | Substituent at 3-Position | Electronic Effect | Potential Interactions with Receptor |

|---|---|---|---|

| Phenylalanine | -H | Neutral | Hydrophobic (van der Waals) interactions; π-π stacking. |

| 3-Aminophenylalanine | -NH2 | Electron-donating, basic | Hydrogen bond donor; can be protonated to form salt bridges with acidic residues (e.g., Asp, Glu). |

| This compound | -NO2 | Strongly electron-withdrawing, polar | Hydrogen bond acceptor; dipole-dipole interactions; potential interactions with electron-rich aromatic residues or metal ions. researchgate.net |

Computational and Theoretical Investigations of 2 Amino 2 3 Nitrophenyl Acetic Acid

Quantum Chemical Calculations and Molecular Structure Optimization

Quantum chemical calculations are fundamental to modern chemistry, providing a means to determine the electronic structure and geometry of molecules with high accuracy.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state (most stable) geometry of molecules. This approach calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. For 2-amino-2-(3-nitrophenyl)acetic acid, a DFT study would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

While specific DFT studies on this compound are not present in the reviewed literature, such calculations are routine for similar molecules. For instance, DFT has been used to study the structure of related nitro-containing aromatic compounds and other amino acids. researchgate.netresearchgate.net These studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results. nanoient.org The resulting optimized geometry is crucial for understanding the molecule's intrinsic properties and serves as the foundation for further computational analysis.

Analysis of Molecular Orbitals and Band Gap Values

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally indicates a more reactive species.

For this compound, an analysis of its molecular orbitals would reveal the distribution of electron density. The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the capacity to accept electrons. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the phenyl ring would significantly influence the energies and localizations of these frontier orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate these electronic properties. nanoient.orgmdpi.com Although no specific HOMO-LUMO gap values for this compound have been reported in the literature surveyed, such data would be invaluable for predicting its reactivity in various chemical environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for exploring the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule, like this compound, might interact with a protein's active site. The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability.

While there are no published studies detailing the docking of this compound to specific biological targets, the general methodology is well-established. Such a study would provide hypotheses about its potential mechanism of action if it were to act as an inhibitor or ligand for a particular enzyme or receptor.

Understanding Conformation and Stereochemical Outcomes

The three-dimensional structure of a molecule, including its various possible conformations and stereoisomers, plays a crucial role in its biological activity. nih.gov this compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of each enantiomer, providing insights into their relative stabilities and the barriers to interconversion between different conformations.

While specific conformational analyses of this compound are absent from the reviewed literature, studies on other non-coded amino acids demonstrate the utility of this approach. nih.gov Understanding the preferred conformations and the stereochemical requirements for interaction with biological systems is critical for rational drug design.

Theoretical Spectroscopic Interpretations

Computational methods can be used to predict and interpret various types of spectra, providing a powerful complement to experimental spectroscopic data.

There is a lack of published theoretical spectroscopic studies specifically for this compound. However, the methodologies for such investigations are well-developed. For example, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nanoient.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. nanoient.org A theoretical spectroscopic investigation of this compound would provide a detailed understanding of its vibrational and electronic properties, further elucidating its molecular structure.

Prediction and Analysis of Vibrational Spectra (IR)chemrxiv.org

The vibrational spectrum of a molecule is a unique fingerprint, determined by its geometry and the nature of its chemical bonds. Computational methods, particularly DFT, are highly effective in predicting the infrared (IR) spectra of organic molecules. By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions. scirp.org

For this compound, theoretical calculations would be performed after optimizing the molecular geometry to its lowest energy state. The vibrational frequencies are then computed, often using a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. scirp.org These calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data.

The analysis involves assigning the calculated vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. Key vibrational signatures for this compound would include:

N-H stretching of the amino group (NH₂), typically appearing as symmetric and asymmetric bands.

O-H and C=O stretching of the carboxylic acid group (COOH), which are often broad in the experimental spectrum due to hydrogen bonding.

NO₂ stretching of the nitro group, characterized by distinct symmetric and asymmetric vibrations.

C-H and C=C stretching of the aromatic phenyl ring.

A representative table of predicted vibrational frequencies and their assignments, based on DFT calculations for similar molecules, is presented below.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν(N-H) | Asymmetric stretching of NH₂ |

| 3350 | ν(N-H) | Symmetric stretching of NH₂ |

| 3100 | ν(O-H) | Stretching of carboxylic acid OH |

| 3050 | ν(C-H) | Aromatic C-H stretching |

| 1715 | ν(C=O) | Stretching of carboxylic acid C=O |

| 1620 | δ(N-H) | Bending of NH₂ |

| 1530 | ν(N-O) | Asymmetric stretching of NO₂ |

| 1450 | ν(C=C) | Aromatic C=C stretching |

| 1350 | ν(N-O) | Symmetric stretching of NO₂ |

Elucidation of Electronic Properties via UV-Vis Spectrum Analysischemrxiv.org

The electronic properties of a molecule, such as its electronic transitions and absorption spectrum, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method calculates the excited states of the molecule, allowing for the prediction of the UV-Visible absorption spectrum. The analysis of the UV-Vis spectrum provides insights into the molecule's electronic structure, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the phenyl ring is expected to lead to significant intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgrsc.orgresearchgate.net The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO is expected to be concentrated on the electron-deficient nitro group.

TD-DFT calculations, often performed in both gas phase and in solvents to account for environmental effects, can predict the wavelengths of maximum absorption (λ_max), the oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net A small HOMO-LUMO energy gap is typically associated with higher reactivity and can be indicative of significant nonlinear optical properties. scirp.org

A hypothetical table of predicted electronic transitions for this compound is shown below.

Table 2: Predicted Electronic Absorption Properties of this compound

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Type of Transition |

|---|---|---|---|

| 350 | 0.25 | HOMO -> LUMO | π → π* with ICT |

| 285 | 0.12 | HOMO-1 -> LUMO | π → π* |

| 240 | 0.45 | HOMO -> LUMO+1 | π → π* |

Calculation of Optical Properties (e.g., Hyperpolarizability, Dipole Moment)chemrxiv.org

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often candidates for nonlinear optical (NLO) materials. uobasrah.edu.iq Computational chemistry allows for the prediction of key NLO-related properties, including the dipole moment (μ) and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field. A large β value is a primary indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. DFT calculations are widely used to compute these properties. worldscientific.com The presence of strong donor (amino) and acceptor (nitro) groups connected by a π-conjugated system (the phenyl ring) is a classic design strategy for creating molecules with high β values. uobasrah.edu.iq

Computational studies on similar molecules often use a reference like urea (B33335) or para-nitroaniline (p-NA) for comparison. The calculated values for this compound would provide a theoretical assessment of its NLO potential.

An illustrative table of calculated optical properties is provided below.

Table 3: Calculated Optical Properties for this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.80 | Debye |

| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 25.0 x 10⁻³⁰ | esu |

Future Research Directions and Challenges

Advancements in Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient enantioselective methods for the synthesis of 2-amino-2-(3-nitrophenyl)acetic acid is a primary research focus. Future advancements are expected in the following areas:

Chiral Catalysis: The use of chiral catalysts, such as chiral BINOL aldehydes or transition metal complexes with chiral ligands, is a promising strategy for the asymmetric synthesis of α-amino acids. researchgate.netfrontiersin.org Research is ongoing to develop catalysts that can provide high yields and enantioselectivities for the synthesis of this compound and its derivatives. researchgate.net For instance, palladium-catalyzed asymmetric three-component reactions have shown success in synthesizing α-arylglycine derivatives and could be adapted for this specific compound. frontiersin.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like lipases have been successfully used for the kinetic resolution of racemic β-amino acids. Future research could explore the use of specific enzymes for the enantioselective synthesis of the desired (R)- or (S)-enantiomer of this compound.

Exploration of Novel Derivatization and Functionalization Pathways

The functional groups of this compound—the amino group, the carboxylic acid group, and the nitro group—offer multiple sites for derivatization, allowing for the creation of a diverse library of new compounds with unique properties.

Future research will likely focus on:

N-Acylation and C-Terminal Modification: The amino and carboxylic acid groups can be readily modified to form amides, esters, and other derivatives. For example, derivatization of N-acyl glycines with reagents like 3-nitrophenylhydrazine (B1228671) has been shown to be an effective method for targeted metabolomics analysis. nih.govnih.gov Similar strategies could be applied to this compound to create novel compounds for biological screening.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up pathways to a wide range of di-functionalized phenylglycine derivatives with potential applications as ligands or in the synthesis of heterocyclic compounds.

Functionalization of the Phenyl Ring: The phenyl ring itself can be further functionalized through electrophilic aromatic substitution or other modern cross-coupling reactions, leading to the synthesis of novel analogs with altered electronic and steric properties.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Derivatization Reaction | Potential Product Class |

| Amino Group | N-Acylation | Amides |

| Carboxylic Acid | Esterification | Esters |

| Nitro Group | Reduction | Anilines |

| Phenyl Ring | Electrophilic Substitution | Substituted Phenyl Derivatives |

Discovery of New Biological Targets and Therapeutic Applications

While the specific biological targets of this compound are not yet fully elucidated, the broader class of nitro-containing compounds and amino acid derivatives exhibits a wide range of biological activities. nih.govamerigoscientific.com This suggests significant potential for the discovery of new therapeutic applications.

Future research directions include:

Antimicrobial and Antiparasitic Activity: Nitro compounds are known to have antimicrobial properties due to their ability to generate toxic reactive nitrogen species upon reduction within microbial cells. nih.gov Derivatives of this compound could be screened for activity against various bacterial, fungal, and parasitic pathogens.

Anti-inflammatory and Analgesic Properties: Derivatives of other aryl-propionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research into the anti-inflammatory and analgesic potential of this compound derivatives is a promising avenue. chemimpex.com

Enzyme Inhibition: The amino and nitro groups of the molecule can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, potentially leading to their inhibition. Screening of a library of derivatives against various enzyme targets could lead to the discovery of novel inhibitors for diseases such as cancer or metabolic disorders.

Integration of Advanced Computational Methods in Drug Design

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. nih.gov The integration of these methods will be crucial for accelerating the discovery of new applications for this compound and its derivatives.

Key areas of focus will be:

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.net For instance, docking studies on phenylacetic acid derivatives have been used to investigate their interactions with DNA and various enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. This allows for the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the mechanism of action at an atomic level. researchgate.net

Scalability and Industrial Relevance of Green Synthetic Routes

For any new compound to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research will need to address the challenges of translating laboratory-scale syntheses of this compound into industrially viable processes.

Important considerations include:

Green Chemistry Principles: The development of synthetic routes that utilize less hazardous solvents, reduce waste, and improve atom economy is crucial. rsc.orgresearchgate.net For example, the use of water as a solvent in peptide synthesis is a major goal in green chemistry. nih.gov

Process Optimization: The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is necessary to maximize yield and minimize production costs. chemicalbook.com

Continuous Flow Chemistry: The use of continuous flow reactors can offer advantages over traditional batch processing, including improved safety, better process control, and easier scalability.

Industrial Preparation Methods: Developing robust and efficient industrial preparation methods, such as the one patented for 3-aminophenylacetic acid, will be essential for the commercialization of this compound and its derivatives. google.com Research into scalable and sustainable methods, such as the reductive amidation of nitroarenes in aqueous media, is also highly relevant. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(3-nitrophenyl)acetic acid and its protected derivatives?

- Methodology : The compound can be synthesized via benzyloxycarbonyl (Cbz) protection of the amino group, as demonstrated for the derivative (S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid. Key steps include coupling reactions using carbodiimide activators (e.g., EDC/HOBt) and deprotection under acidic conditions (e.g., TFA) . For intermediates, oxidation with KMnO₄ or reduction with NaBH₄ may adjust functional groups, as seen in structurally similar nitroaryl acetic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and substituent effects (e.g., nitro group deshields aromatic protons).

- IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy, with fragmentation patterns indicating stability of the nitrophenyl moiety .

Q. How do solubility properties vary in common solvents, and what factors influence this?

- Data : Analogous nitrophenyl acetic acids (e.g., 3-nitrophenylacetic acid) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with -COOH. Lower solubility in water is attributed to hydrophobic aromatic rings. Melting points (mp 116–120°C for 3-nitrophenylacetic acid) suggest strong intermolecular interactions .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence electronic structure and reactivity?

- Computational Analysis : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron-withdrawing effects of the -NO₂ group. Exact exchange terms improve accuracy in predicting ionization potentials and bond dissociation energies, revealing enhanced acidity of the carboxylic group compared to non-nitrated analogs .

Q. What strategies mitigate racemization during enantioselective synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid catalysts) to control stereochemistry. For example, (R)-2-amino-2-(4-fluorophenyl)acetic acid derivatives achieve >99% enantiomeric excess (ee) via dynamic kinetic resolution . Protecting the amino group with tert-butoxycarbonyl (Boc) also reduces racemization during coupling reactions .

Q. How can computational models predict the compound’s interaction with biological targets?

- Approach : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations evaluates binding affinities to enzymes like hydrolases. The nitro group’s electron-deficient nature may enhance π-π stacking with aromatic residues in active sites, as observed in studies of nitroaryl inhibitors .

Q. What are the challenges in analyzing tautomeric or conformational equilibria?

- Experimental Design : Variable-temperature NMR and X-ray crystallography identify dominant tautomers. For example, intramolecular hydrogen bonding between -NH₂ and -COOH may stabilize specific conformers. Synchrotron XRD provides angstrom-level resolution for nitro group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。